molecular formula C6H5BrN2O2 B570901 2-Amino-6-bromonicotinic acid CAS No. 1196157-51-3

2-Amino-6-bromonicotinic acid

Cat. No.: B570901
CAS No.: 1196157-51-3
M. Wt: 217.022
InChI Key: FGOAIGICMNFDHG-UHFFFAOYSA-N
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Description

2-Amino-6-bromonicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H5BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromonicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of an amino group. One common method involves the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride, followed by the addition of bromine. The reaction mixture is refluxed for several hours in the presence of a catalytic amount of iron powder. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Products: Various substituted nicotinic acid derivatives.

    Oxidation Products: Nitro derivatives of nicotinic acid.

    Reduction Products: Amine derivatives of nicotinic acid.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

2-Amino-6-bromonicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromonicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s bromine and amino groups play crucial roles in its binding affinity and specificity. Additionally, it can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 2-Amino-5-bromonicotinic acid
  • 2-Amino-4-bromonicotinic acid
  • 2-Amino-3-bromonicotinic acid

Comparison: 2-Amino-6-bromonicotinic acid is unique due to the specific positioning of the bromine and amino groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

2-amino-6-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOAIGICMNFDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720967
Record name 2-Amino-6-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-51-3
Record name 2-Amino-6-bromopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-bromopyridine-3-carboxylic acid
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